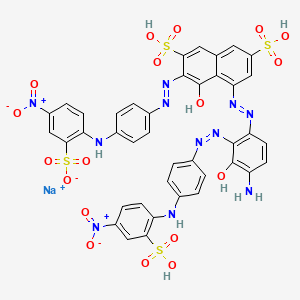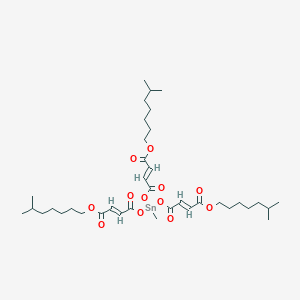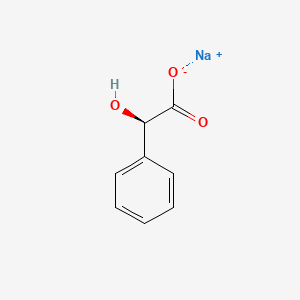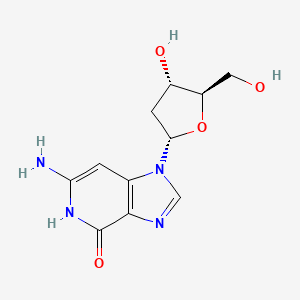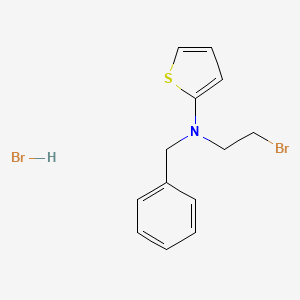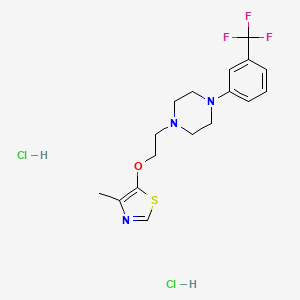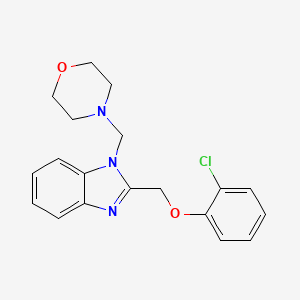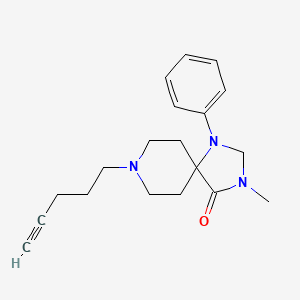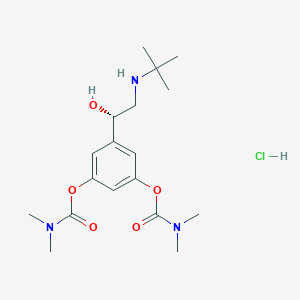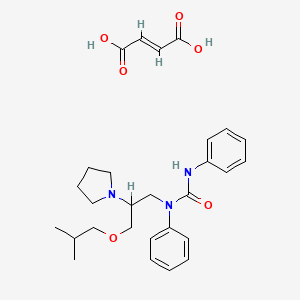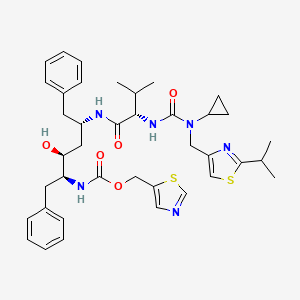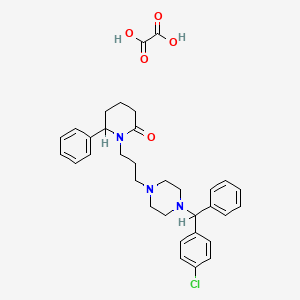
1-(3-(4-(p-Chloro-alpha-phenylbenzyl)-1-piperazinyl)propyl)-6-phenyl-2-piperidinone oxalate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-(4-(p-Chloro-alpha-phenylbenzyl)-1-piperazinyl)propyl)-6-phenyl-2-piperidinone oxalate is a complex organic compound with a unique structure that combines piperazine and piperidinone moieties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-(4-(p-Chloro-alpha-phenylbenzyl)-1-piperazinyl)propyl)-6-phenyl-2-piperidinone oxalate typically involves multiple steps:
Formation of p-Chloro-alpha-phenylbenzyl chloride: This is achieved by chlorination of alpha-phenylbenzyl alcohol using thionyl chloride or phosphorus trichloride.
Synthesis of 4-(p-Chloro-alpha-phenylbenzyl)-1-piperazine: The p-Chloro-alpha-phenylbenzyl chloride is reacted with piperazine in the presence of a base such as sodium carbonate.
Formation of 1-(3-(4-(p-Chloro-alpha-phenylbenzyl)-1-piperazinyl)propyl)-6-phenyl-2-piperidinone: This involves the reaction of 4-(p-Chloro-alpha-phenylbenzyl)-1-piperazine with 6-phenyl-2-piperidinone under specific conditions.
Oxalate Formation: The final step involves the reaction of the synthesized compound with oxalic acid to form the oxalate salt.
Industrial Production Methods
Industrial production of this compound would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring purity through techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
1-(3-(4-(p-Chloro-alpha-phenylbenzyl)-1-piperazinyl)propyl)-6-phenyl-2-piperidinone oxalate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine and piperidinone moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted piperazine or piperidinone derivatives.
Applications De Recherche Scientifique
1-(3-(4-(p-Chloro-alpha-phenylbenzyl)-1-piperazinyl)propyl)-6-phenyl-2-piperidinone oxalate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 1-(3-(4-(p-Chloro-alpha-phenylbenzyl)-1-piperazinyl)propyl)-6-phenyl-2-piperidinone oxalate involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may modulate the activity of these targets, leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to involve modulation of neurotransmitter systems.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-(p-Chloro-alpha-phenylbenzyl)-1-piperazineethanol
- 1-(p-Chloro-alpha-phenylbenzyl)-4-methylpiperazine hydrochloride
Uniqueness
1-(3-(4-(p-Chloro-alpha-phenylbenzyl)-1-piperazinyl)propyl)-6-phenyl-2-piperidinone oxalate is unique due to its specific combination of piperazine and piperidinone moieties, which may confer distinct biological activities compared to similar compounds. Its structure allows for diverse chemical modifications, making it a versatile compound for research and development.
Propriétés
Numéro CAS |
109758-32-9 |
|---|---|
Formule moléculaire |
C33H38ClN3O5 |
Poids moléculaire |
592.1 g/mol |
Nom IUPAC |
1-[3-[4-[(4-chlorophenyl)-phenylmethyl]piperazin-1-yl]propyl]-6-phenylpiperidin-2-one;oxalic acid |
InChI |
InChI=1S/C31H36ClN3O.C2H2O4/c32-28-17-15-27(16-18-28)31(26-11-5-2-6-12-26)34-23-21-33(22-24-34)19-8-20-35-29(13-7-14-30(35)36)25-9-3-1-4-10-25;3-1(4)2(5)6/h1-6,9-12,15-18,29,31H,7-8,13-14,19-24H2;(H,3,4)(H,5,6) |
Clé InChI |
QDQLTXSTEOUMSO-UHFFFAOYSA-N |
SMILES canonique |
C1CC(N(C(=O)C1)CCCN2CCN(CC2)C(C3=CC=CC=C3)C4=CC=C(C=C4)Cl)C5=CC=CC=C5.C(=O)(C(=O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


